molecular formula C17H20N2O3S2 B2421869 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941980-15-0

5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No. B2421869
CAS RN: 941980-15-0
M. Wt: 364.48
InChI Key: YBHSUDGNPWZXPA-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activity

5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide and its derivatives have been studied for cerebrovasodilatation and anticonvulsant activities. One such derivative, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed significant anticonvulsant activity and selectively increased cerebral blood flow in animals (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Synthesis and Biomedical Applications

The compound has been a focus of research for its synthesis and potential biomedical applications. For example, a study explored a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds demonstrated significant urease inhibition and hemolytic activities, suggesting potential as antimicrobial agents (Noreen et al., 2017).

Cytotoxicity Studies

Research has also been conducted on the cytotoxicity of related compounds. Aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and their cytotoxicity was studied against various cancer cell lines, highlighting the potential of these compounds in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antimicrobial Activity

Studies have also focused on the synthesis of novel sulfonamide derivatives and their antimicrobial activities. For example, a study synthesized new sulfonamide hybrids with carbamate/acyl-thiourea scaffolds, showing effective activity against bacteria (Hussein, 2018).

Ocular Hypotensive Activity

Another significant application is in ocular medicine. Derivatives of 5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide were prepared and evaluated for topical ocular hypotensive activity, demonstrating potential in glaucoma treatment (Prugh et al., 1991).

Solubilization in Micellar Media

Research has also delved into the solubilization of thiophene derivatives in micellar solutions, which is crucial for understanding the compound's behavior in various media, potentially influencing its pharmacokinetic properties (Saeed et al., 2017).

properties

IUPAC Name

5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-15-10-11-17(23-15)24(21,22)18-13-6-8-14(9-7-13)19-12-4-3-5-16(19)20/h6-11,18H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSUDGNPWZXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

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